molecular formula C12H13ClN2O B1586578 (4-phenoxyphenyl)hydrazine Hydrochloride CAS No. 60481-02-9

(4-phenoxyphenyl)hydrazine Hydrochloride

Cat. No. B1586578
CAS RN: 60481-02-9
M. Wt: 236.7 g/mol
InChI Key: BFNBYPAMZTYWBT-UHFFFAOYSA-N
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Description

(4-phenoxyphenyl)hydrazine Hydrochloride, also known as 4-Phenylhydrazine Hydrochloride, is an organic compound with the chemical formula C6H9ClN2O. It is a white crystalline solid that is soluble in water and ethanol and is used in various scientific research applications. 4-Phenylhydrazine Hydrochloride is a strong reducing agent and is used in the synthesis of a variety of organic compounds.

Scientific Research Applications

Detection and Measurement in Biological and Water Samples

(4-phenoxyphenyl)hydrazine hydrochloride is utilized in the creation of sensitive probes for measuring hydrazine in environmental and biological contexts. One such application is in the development of a ratiometric fluorescent probe, which has shown potential for the detection of hydrazine in water systems and live cells, such as HeLa cells and zebrafish. This probe exhibits low cytotoxicity, significant cell permeability, and has a large Stokes shift, making it suitable for environmental and biological monitoring (Zhu et al., 2019).

Electrochemical Sensing in Water and Wastewater

Another key application is in the realm of electrochemical sensing. Modified electrodes incorporating compounds related to (4-phenoxyphenyl)hydrazine hydrochloride have been used to create sensors for the determination of hydrazine in water and wastewater. These sensors leverage the electrochemical properties of hydrazine to facilitate accurate and sensitive detection, crucial for environmental monitoring and safety (Karimi-Maleh et al., 2014).

Fluorescent Probes for Live-Cell Imaging

Fluorescent probes derived from (4-phenoxyphenyl)hydrazine hydrochloride are instrumental in biological research, particularly in live-cell imaging. These probes can sensitively detect hydrazine, a feature that is critical for studying various biological processes. The ability to visualize and measure hydrazine in live cells enhances our understanding of its role and distribution in biological systems (Goswami et al., 2013).

Applications in Chemical Synthesis

Compounds related to (4-phenoxyphenyl)hydrazine hydrochloride are also used in chemical synthesis, particularly in creating novel compounds with potential biological activities. For instance, derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. This indicates the compound's utility in the development of new pharmaceuticals and biological agents (Shah & Patel, 2012).

Environmental Monitoring and Safety

In environmental science, derivatives of (4-phenoxyphenyl)hydrazine hydrochloride are employed in the development of sensors for monitoring hazardous substances in water, emphasizing the compound's importance in environmental protection and public health (Tahernejad-Javazmi et al., 2018).

properties

IUPAC Name

(4-phenoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.ClH/c13-14-10-6-8-12(9-7-10)15-11-4-2-1-3-5-11;/h1-9,14H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNBYPAMZTYWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375449
Record name (4-phenoxyphenyl)hydrazine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-phenoxyphenyl)hydrazine Hydrochloride

CAS RN

60481-02-9
Record name (4-phenoxyphenyl)hydrazine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Phenoxyphenyl)hydrazine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
V Point, KVPP Kumar, S Marc, V Delorme… - European journal of …, 2012 - Elsevier
We report here the reactivity and selectivity of three 5-Methoxy-N-3-Phenyl substituted-1,3,4-Oxadiazol-2(3H)-ones (MPOX, as well as meta and para-PhenoxyPhenyl derivatives, ie…
Number of citations: 55 www.sciencedirect.com
K Funabiki, K Yamada, H Matsueda… - European Journal of …, 2021 - Wiley Online Library
Introduction of a perfluorophenyloxy group at the 5‐position of 3,3‐dibutyl‐2‐methyl‐3H‐indole efficiently promotes aggregation‐induced emission enhancement in both the crystalline …
PC Nguyen, V Delorme, A Benarouche, A Guy… - Bioorganic …, 2018 - Elsevier
A set of 19 oxadiazolone (OX) derivatives have been investigated for their antimycobacterial activity against two pathogenic slow-growing mycobacteria, Mycobacterium marinum and …
Number of citations: 19 www.sciencedirect.com

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